molecular formula C12H11Cl2N3 B1465313 6-chloro-N-(4-chlorophenethyl)pyridazin-3-amine CAS No. 1208090-82-7

6-chloro-N-(4-chlorophenethyl)pyridazin-3-amine

Cat. No. B1465313
CAS RN: 1208090-82-7
M. Wt: 268.14 g/mol
InChI Key: JQMRPULYWAEZPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like 6-chloro-N-(4-chlorophenethyl)pyridazin-3-amine can involve several methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H11Cl2N3. This indicates that the molecule is composed of 12 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 268.14 g/mol. Other specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Pyridazinone Synthesis and Derivatives

A variety of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized from benzil monohydrazones with ethyl cyanoacetate or diethyl malonate. These pyridazinones were converted to 3-chloro derivatives and reacted with aromatic amines to form new 3-aminoaryl pyridazines. The structures of these compounds were confirmed through NMR and mass spectra analyses, although their antimicrobial activities were minimal (Alonazy, Al-Hazimi, & Korraa, 2009).

Advanced Pyridazine Derivatives

Novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives were synthesized, showcasing the potential of pyridazine in forming complex chemical structures. These derivatives have shown promise in various fields, but their exact applications were not detailed in the study (Moneam, 2004).

Innovative Compounds Synthesis

A novel class of 6-amino-5-hydroxypyridazin-3(2H)-ones, containing an ethoxycarbonyl moiety, were synthesized and showed good to moderate yields. These compounds open doors for further exploration in various scientific domains, although their specific applications are not elaborated in the abstract (Dragovich et al., 2008).

Derivatives with Potential Applications

The creation of pyridazino[3,4-b]diazepam and other related compounds showcases the flexibility of pyridazinones in synthesizing structures that might find relevance in medicinal chemistry and drug design, though specific applications were not mentioned in the abstract (Károlyházy et al., 2001).

Biological and Pharmaceutical Research

Antimicrobial Activity

Some pyridazine derivatives have been tested for antimicrobial activity, though the results were not significant. This suggests a potential area of research for developing antimicrobial agents using pyridazine as a core structure (El-Mariah, Hosny, & Deeb, 2006).

Analgesic Agents Design

Pyridazinone derivatives were synthesized and evaluated as analgesic agents, showing moderate to good activity compared to reference drugs. This highlights the potential of pyridazine derivatives in pharmaceutical applications (Aggarwal et al., 2020).

Anticonvulsant Activity

Pyridazine derivatives were evaluated for their anticonvulsant activity, with some showing promising results. This indicates the potential of these compounds in developing anticonvulsant drugs (Dong et al., 2012).

Mechanism of Action

The mechanism of action for 6-chloro-N-(4-chlorophenethyl)pyridazin-3-amine is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for this compound as it is intended for research use only.

Safety and Hazards

While specific safety and hazard information for 6-chloro-N-(4-chlorophenethyl)pyridazin-3-amine is not available in the search results, it’s important to handle all chemical compounds with care. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)ethyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3/c13-10-3-1-9(2-4-10)7-8-15-12-6-5-11(14)16-17-12/h1-6H,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMRPULYWAEZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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